3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide
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Description
3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide is a chemical compound that belongs to the class of azetidine carboxamides. It has gained significant attention in the scientific community due to its potential use in drug development.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide is related to a group of compounds that have been synthesized and studied for various applications in medicinal chemistry. For example, a study focused on the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, noted its potential as a building block in medicinal chemistry (Van Hende et al., 2009).
Biological Activity and Applications
- This compound has been found to have potential applications in the development of new medications and treatments. For example, research has demonstrated the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, showing potential as cancer treatments (Hassan et al., 2015).
- Another study involving similar compounds investigated their role as potential inhibitors of L-asparagine biosynthesis, which could act as inhibitors of L-asparagine synthetase, an enzyme significant in certain types of cancer (Brynes et al., 1978).
Material Science and Engineering
- Compounds with similar structures have been used in material science, particularly in the development of new polymers. For instance, a study on comb-shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes shows the versatility of similar compounds in fuel cell applications (Kim et al., 2008).
Molecular Docking and Computational Studies
- The compound is also a subject of interest in computational chemistry. For example, molecular docking studies of sulfonamides incorporating fluorine and 1,3,5-triazine moieties showed their effectiveness as inhibitors of carbonic anhydrases from Mycobacterium tuberculosis, indicating potential applications in developing new antimycobacterial agents (Ceruso et al., 2014).
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-15-6-2-13(3-7-15)10-20-18(22)21-11-17(12-21)26(23,24)16-8-4-14(19)5-9-16/h2-9,17H,10-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIQXKNIBNRIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide |
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